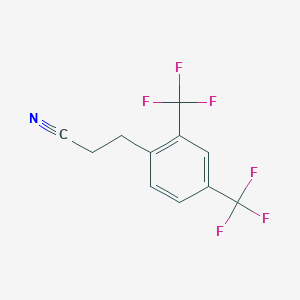
(2,4-Bis(trifluoromethyl)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Bis(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H7F6N and a molecular weight of 267.17 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanenitrile group. The trifluoromethyl groups contribute to the compound’s unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Bis(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrile source, followed by nucleophilic addition to the aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Bis(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,4-Bis(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2,4-Bis(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trifluorobenzene: Another trifluoromethyl-substituted aromatic compound with different chemical properties and applications.
2,4,6-Trifluorophenylacetonitrile: Similar structure but with an additional trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
(2,4-Bis(trifluoromethyl)phenyl)propanenitrile is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H7F6N |
|---|---|
Peso molecular |
267.17 g/mol |
Nombre IUPAC |
3-[2,4-bis(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6N/c12-10(13,14)8-4-3-7(2-1-5-18)9(6-8)11(15,16)17/h3-4,6H,1-2H2 |
Clave InChI |
URPOERAJOZQVAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



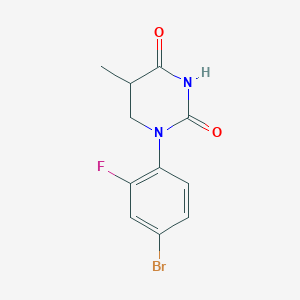
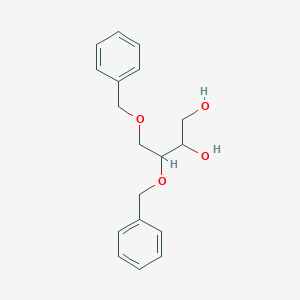
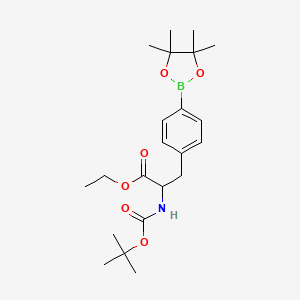
![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)
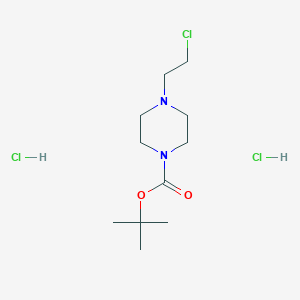
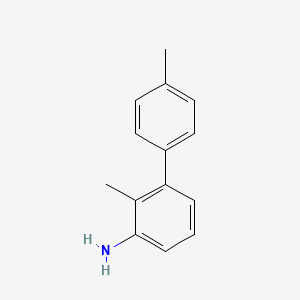
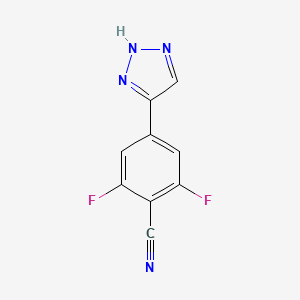
![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)

